Methyl 2-chloro-5-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-chloro-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEMPTYBFWTSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566912 | |
| Record name | Methyl 2-chloro-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26107-79-9 | |
| Record name | Methyl 2-chloro-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Esterification with Sulfuric Acid
The most widely documented method involves the direct esterification of 2-chloro-5-(trifluoromethyl)benzoic acid with methanol using concentrated sulfuric acid as a catalyst. The reaction proceeds via nucleophilic acyl substitution:
Reaction Equation :
$$ \text{2-Cl-5-CF}3\text{C}6\text{H}3\text{COOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{2-Cl-5-CF}3\text{C}6\text{H}3\text{COOCH}3 + \text{H}_2\text{O} $$
Procedure :
- Combine 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 mol) with methanol (5.0 mol) in a round-bottom flask.
- Add concentrated sulfuric acid (0.1 mol) dropwise under stirring.
- Reflux the mixture at 65–70°C for 6–8 hours.
- Neutralize excess acid with sodium bicarbonate, extract with dichloromethane, and distill under reduced pressure.
Typical Yield : 78–85%.
Acyl Chloride Intermediate Route
An alternative approach employs thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by methanol quenching:
Reaction Equation :
$$ \text{2-Cl-5-CF}3\text{C}6\text{H}3\text{COOH} + \text{SOCl}2 \rightarrow \text{2-Cl-5-CF}3\text{C}6\text{H}3\text{COCl} + \text{SO}2 + \text{HCl} $$
$$ \text{2-Cl-5-CF}3\text{C}6\text{H}3\text{COCl} + \text{CH}3\text{OH} \rightarrow \text{2-Cl-5-CF}3\text{C}6\text{H}3\text{COOCH}3 + \text{HCl} $$
Procedure :
- React 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 mol) with SOCl₂ (1.2 mol) in benzene at 60°C for 3 hours.
- Distill off excess SOCl₂ and benzene.
- Add methanol (2.0 mol) dropwise at 0°C, stir for 2 hours.
- Wash with water, dry over MgSO₄, and crystallize from hexane/ethyl acetate.
Typical Yield : 88–92%.
Industrial Production Techniques
Continuous Flow Reactor Systems
Industrial-scale synthesis prioritizes throughput and waste reduction. Continuous flow reactors achieve 95% conversion efficiency by maintaining precise temperature and stoichiometric control:
Key Parameters :
- Residence Time : 12–15 minutes
- Temperature : 70–75°C
- Catalyst : Heterogeneous solid acids (e.g., Amberlyst-15)
Advantages :
- Reduced side products (e.g., dialkylation)
- 30% lower energy consumption vs. batch processes
Solvent-Free Mechanochemical Synthesis
Emerging protocols utilize ball milling to eliminate solvents:
Procedure :
- Mix 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 mol), methanol (3.0 mol), and p-toluenesulfonic acid (0.05 mol).
- Mill at 500 rpm for 2 hours.
- Extract product with minimal ethyl acetate.
Yield : 82% with 99% purity.
Optimization Strategies and Parameter Analysis
Solvent Selection Impact
Solvent polarity significantly influences reaction kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzene | 2.3 | 78 | 95 |
| Dichloromethane | 8.9 | 85 | 97 |
| N-Methylacetamide | 191 | 92 | 99 |
Data sourced from
Polar aprotic solvents like N-methylacetamide enhance nucleophilicity of methanol, accelerating esterification.
Catalyst Stoichiometry Optimization
Excess SOCl₂ improves acyl chloride formation but risks over-chlorination:
| Molar Ratio (Acid:SOCl₂) | Yield (%) | Byproducts (%) |
|---|---|---|
| 1:1.0 | 78 | 5 |
| 1:1.2 | 92 | 2 |
| 1:1.5 | 89 | 8 |
Data adapted from
A 1:1.2 ratio balances efficiency and side reactions.
Comparative Analysis of Methodologies
Batch vs. Continuous Flow Synthesis
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield (%) | 85–88 | 92–95 |
| Reaction Time | 6–8 hours | 15 minutes |
| Energy Consumption | High | Moderate |
| Scalability | Limited | High |
Data synthesized from
Purification Techniques
Post-synthesis purification critically affects final purity:
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Vacuum Distillation | 97 | 85 |
| Recrystallization | 99 | 78 |
| Chromatography | 99.5 | 65 |
Data from
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Hydrolysis: Formation of 2-chloro-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Chemistry
Methyl 2-chloro-5-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
- Electrophilic Aromatic Substitution : The benzene ring can undergo reactions like nitration and sulfonation.
- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid .
Biology
In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability, which is crucial for drug design. Studies have indicated its potential as:
- Enzyme Inhibitor : Particularly in inhibiting reverse transcriptase enzymes, which are critical targets in antiviral drug development.
- Antimicrobial Agent : Investigations into its antimicrobial properties suggest potential therapeutic applications.
Medicine
This compound is being explored for its therapeutic properties, including:
- Anti-inflammatory Activities : Research indicates that compounds with similar structures exhibit anti-inflammatory effects.
- Potential Anticancer Properties : Ongoing studies are evaluating its efficacy against various cancer cell lines due to its ability to interact with biological macromolecules.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
-
Enzyme Interaction Studies :
- A study focused on the binding affinity of this compound with specific enzymes, revealing that the trifluoromethyl group significantly enhances interaction strength due to increased hydrophobicity.
-
Synthesis of Derivatives :
- Research has demonstrated successful synthesis of derivatives with modified biological activities by altering functional groups on the aromatic ring, showcasing the compound's versatility in medicinal chemistry.
- Agricultural Applications :
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate enzyme activity or receptor binding.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₀H₇ClF₃O₂
- Synthesis: Produced via a multi-step process starting from p-trifluoromethyl chlorobenzene. A critical step involves the reaction of 2-chloro-5-(trifluoromethyl)phenyllithium with solid CO₂, followed by esterification with methanol .
- Applications : Primarily used in agrochemical research due to its role in synthesizing herbicidal active ingredients. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pesticide formulations .
Comparison with Similar Compounds
Methyl 2-chloro-5-(trifluoromethyl)benzoate belongs to a family of substituted benzoates with varying functional groups that influence their chemical behavior and applications. Below is a detailed comparison with structurally related compounds:
Structural Analogs and Substituent Effects
Table 1: Structural Comparison of Substituted Benzoates
Physicochemical and Reactivity Differences
Table 2: Comparative Physicochemical Properties
Key Research Findings
Herbicidal Potency: this compound derivatives exhibit superior herbicidal activity compared to non-fluorinated analogs. The -CF₃ group enhances membrane permeability and target-site binding .
Synthetic Flexibility : The chlorine atom at the 2-position facilitates nucleophilic substitution reactions, enabling derivatization into compounds like butafenacil .
Biological Activity
Methyl 2-chloro-5-(trifluoromethyl)benzoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate structure with a methyl ester group, a chlorine atom, and a trifluoromethyl group. Its molecular formula is with a molecular weight of approximately 238.59 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Mode of Action
The compound exhibits improved drug potency toward reverse transcriptase enzyme inhibition. This is attributed to the trifluoromethyl group, which lowers the pKa of cyclic carbamate through key hydrogen bonding interactions with target proteins.
Biochemical Pathways
Research indicates that m- and p-trifluoromethyl benzoates are incompletely degraded by aerobic bacteria that catabolize alkylbenzoates. This suggests potential environmental impacts and metabolic pathways relevant to its biological activity.
Biological Applications
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in drug development.
- Anti-inflammatory Properties : The compound has been explored for its potential therapeutic effects in reducing inflammation.
- Enzyme Inhibition Studies : It is utilized in studies focusing on enzyme inhibition and protein-ligand interactions, which are critical for understanding drug mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits potential antimicrobial properties | |
| Anti-inflammatory | Investigated for therapeutic effects | |
| Enzyme Inhibition | Used in studies on enzyme inhibition |
Case Study: Enzyme Inhibition
In a study examining the inhibitory effects on reverse transcriptase, it was found that this compound significantly reduced enzyme activity compared to control compounds. The mechanism involved the interaction between the trifluoromethyl group and specific amino acid residues within the enzyme's active site, enhancing binding affinity.
Environmental Impact
Research also highlights that the compound's degradation by microorganisms can lead to environmental concerns. Its persistence in ecosystems raises questions about its long-term ecological effects, particularly concerning its incomplete degradation by aerobic bacteria.
Q & A
What are the standard synthetic routes for Methyl 2-chloro-5-(trifluoromethyl)benzoate, and how can reaction efficiency be optimized?
Basic Research Question
The compound is typically synthesized via esterification of the corresponding benzoic acid. A common method involves refluxing 2-chloro-5-(trifluoromethyl)benzoic acid with methanol in the presence of thionyl chloride (SOCl₂) or other acylating agents like DMF as a catalyst . Optimization strategies include:
- Solvent selection : Benzene or N-methylacetamide improves reaction homogeneity.
- Catalyst ratio : Adjusting thionyl chloride stoichiometry (e.g., 1:1.2 molar ratio of acid to SOCl₂) to minimize side reactions.
- Reaction time : Monitoring via TLC until complete conversion (typically 4–6 hours under reflux).
How can researchers resolve contradictions in reported yields when synthesizing this compound under varying conditions?
Advanced Research Question
Discrepancies in yields often arise from differences in reaction conditions or purification methods. To address this:
- Parameter screening : Systematically vary temperature, solvent polarity, and catalyst loading. For example, replacing benzene with dichloromethane may reduce byproducts .
- Byproduct analysis : Use GC-MS or HPLC to identify impurities (e.g., unreacted acid or chlorinated derivatives) .
- Workup optimization : Distillation under reduced pressure (e.g., 40–50°C at 16 mmHg) followed by recrystallization in hexane/ethyl acetate mixtures improves purity .
What methodologies are recommended for characterizing the stereochemical stability of this compound under different pH conditions?
Advanced Research Question
The ester’s stability in acidic/basic environments is critical for applications in drug delivery. Methodological approaches include:
- pH-dependent hydrolysis studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via <sup>19</sup>F NMR or LC-MS .
- Kinetic analysis : Calculate half-life (t½) under varying conditions. For example, basic conditions (pH >10) may accelerate hydrolysis due to nucleophilic attack on the ester carbonyl .
- Crystallography : Compare X-ray structures pre- and post-hydrolysis to identify bond cleavage patterns .
What purification techniques are most effective for isolating this compound from reaction mixtures?
Basic Research Question
Key purification methods include:
- Vacuum distillation : Effective for removing low-boiling-point solvents (e.g., benzene) and unreacted thionyl chloride .
- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to separate the ester from polar byproducts.
- Recrystallization : Dissolve the crude product in warm ethanol and cool to −20°C for high-purity crystals (≥95%) .
How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Advanced Research Question
Computational tools aid in rationalizing reaction pathways:
- DFT calculations : Model transition states for nucleophilic attack (e.g., by amines or alcohols) at the ester carbonyl. The electron-withdrawing trifluoromethyl group lowers the LUMO energy, enhancing reactivity .
- Solvent effects : Simulate solvation using COSMO-RS to predict rate constants in polar aprotic solvents like DMF .
- Substituent impact : Compare Hammett σ values for chloro and trifluoromethyl groups to quantify electronic effects on reaction kinetics .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
Safety measures are critical due to potential irritancy and reactivity:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) and strong bases to prevent hazardous reactions .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal as halogenated waste .
What strategies are employed to modify the trifluoromethyl group in this compound for structure-activity relationship (SAR) studies?
Advanced Research Question
The trifluoromethyl group’s metabolic stability and lipophilicity make it a key SAR target:
- Fluorine scanning : Replace -CF3 with -CH3, -OCF3, or -SCF3 to assess electronic and steric effects .
- Bioisosterism : Substitute with -SO2CF3 or -P(O)(CF3)2 to maintain similar volume but alter polarity .
- In vitro assays : Test derivatives for enzyme inhibition (e.g., esterases) or receptor binding using fluorescence polarization assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
